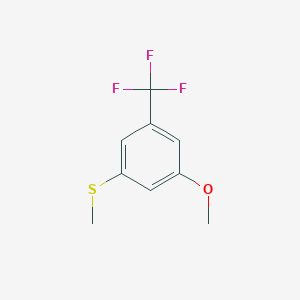![molecular formula C17H21N3O3S B14031124 Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C17H21N3O3S. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It features a benzo[d]thiazole core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate typically involves the reaction of 2-(tert-butoxycarbonyl-amino)benzo[d]thiazole-6-carboxylic acid with pyrrolidine in the presence of coupling reagents such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in tetrahydrofuran (THF) at room temperature for about one hour. The product is then isolated by extraction and precipitation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzo[d]thiazole ring.
Oxidation and Reduction:
Common Reagents and Conditions
Coupling Reagents: EDC and HOBt are commonly used in the synthesis of this compound.
Solvents: Tetrahydrofuran (THF) is a preferred solvent for the reaction.
Major Products
The primary product of the synthesis is tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate itself. Further reactions can lead to derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The benzo[d]thiazole core is known to bind to multiple receptors, which could be a potential pathway for its action .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate: Shares a similar structural motif with a thiazole ring.
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate: Another compound with a benzo[d]thiazole core.
Uniqueness
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C17H21N3O3S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
tert-butyl N-[6-(pyrrolidine-1-carbonyl)-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)23-16(22)19-15-18-12-7-6-11(10-13(12)24-15)14(21)20-8-4-5-9-20/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19,22) |
Clave InChI |
VJBULGFITURQHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)



![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

palladium(II)](/img/structure/B14031108.png)



![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
